3-(1,1-Difluoroethyl)-1-phenyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,1-Difluoroethyl)-1-phenyl-1H-pyrazole is a fluorinated organic compound that has garnered significant interest in various fields of research due to its unique chemical properties. The presence of the 1,1-difluoroethyl group imparts distinct steric and electronic characteristics, making it a valuable molecule in medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH3CF2Cl) as the difluoroalkylating reagent . This reaction is carried out under mild conditions and provides a high yield of the desired product.
Industrial Production Methods
Industrial production of 3-(1,1-Difluoroethyl)-1-phenyl-1H-pyrazole involves large-scale synthesis using similar catalytic processes. The use of readily available and inexpensive raw materials, such as 1,1-difluoroethyl chloride, makes the industrial production cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Difluoroethyl)-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Nickel Catalysts: Used in the difluoroethylation process.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl ketones, while reduction may produce difluoroethyl alcohols.
Scientific Research Applications
3-(1,1-Difluoroethyl)-1-phenyl-1H-pyrazole has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used in the design of pharmaceuticals due to its ability to modulate biological activity and improve metabolic stability.
Agrochemicals: It is employed in the development of pesticides and herbicides, leveraging its unique chemical properties to enhance efficacy.
Materials Science: The compound is used in the synthesis of advanced materials with specific electronic and structural characteristics.
Mechanism of Action
The mechanism of action of 3-(1,1-Difluoroethyl)-1-phenyl-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The difluoroethyl group can mimic the steric and electronic features of other functional groups, allowing the compound to bind effectively to its targets. This binding can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoroethyl chloride (CH3CF2Cl): Used as a difluoroalkylating reagent.
1,1-Difluoroethylated aromatics: Important in medicinal chemistry for their steric and electronic properties.
Uniqueness
3-(1,1-Difluoroethyl)-1-phenyl-1H-pyrazole stands out due to its specific combination of the pyrazole ring and the 1,1-difluoroethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H10F2N2 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
3-(1,1-difluoroethyl)-1-phenylpyrazole |
InChI |
InChI=1S/C11H10F2N2/c1-11(12,13)10-7-8-15(14-10)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
PYXFUCDPNBGMLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN(C=C1)C2=CC=CC=C2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.